1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine
Description
1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine is a chemical compound with the molecular formula C13H18Cl3NO. It is known for its unique structure, which includes a piperidine ring and a dichlorophenoxy group.
Properties
IUPAC Name |
1-[2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO2/c16-13-4-5-15(14(17)12-13)20-11-10-19-9-8-18-6-2-1-3-7-18/h4-5,12H,1-3,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDBSQLMMGVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with piperidine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with various enzymes and receptors, potentially leading to biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine can be compared with other similar compounds, such as:
1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]piperidine: This compound has a similar structure but with a single chlorine atom, which may result in different chemical and biological properties.
1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]piperidine: The position of the chlorine atoms on the phenoxy group differs, potentially leading to variations in reactivity and activity.
The uniqueness of 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine lies in its specific dichlorophenoxy group arrangement, which imparts distinct chemical and biological characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
